molecular formula C16H15BrN2O B13920658 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole

Cat. No.: B13920658
M. Wt: 331.21 g/mol
InChI Key: KXWYJYUZMAVBNG-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole is a synthetic organic compound with the molecular formula C12H13BrN2O It is characterized by the presence of a bromine atom at the 4th position of the indazole ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole typically involves the reaction of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as toluene-4-sulfonic acid. The reaction is carried out in a solvent like ethyl acetate at elevated temperatures (around 70°C) for several hours. The product is then purified using techniques such as flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the indazole ring.

    Cyclization Reactions: The tetrahydro-2H-pyran-2-yl group can participate in cyclization reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the indazole ring.

Scientific Research Applications

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 4-Bromo-1-[(2S)-tetrahydropyran-2-yl]indazole

Uniqueness

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole is unique due to its specific substitution pattern and the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

4-bromo-1-(oxan-2-yl)benzo[f]indazole

InChI

InChI=1S/C16H15BrN2O/c17-16-12-6-2-1-5-11(12)9-14-13(16)10-18-19(14)15-7-3-4-8-20-15/h1-2,5-6,9-10,15H,3-4,7-8H2

InChI Key

KXWYJYUZMAVBNG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC4=CC=CC=C4C(=C3C=N2)Br

Origin of Product

United States

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